Ethyl 3-(2-(2-chloro-4,6-dimethylphenyl)hydrazino)-3-iminopropionate

Lipophilicity LogP Chromatographic retention

Ethyl 3-(2-(2-chloro-4,6-dimethylphenyl)hydrazino)-3-iminopropionate (CAS 93919‑54‑1) is a synthetic hydrazone that belongs to the substituted 3‑hydrazinopropionate class. Its IUPAC name is ethyl (3E)-3-amino-3-[(2-chloro-4,6-dimethylphenyl)hydrazinylidene]propanoate, with a molecular formula of C₁₃H₁₈ClN₃O₂ and a molecular weight of 283.75 g/mol.

Molecular Formula C13H18ClN3O2
Molecular Weight 283.75 g/mol
CAS No. 93919-54-1
Cat. No. B12688818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-(2-chloro-4,6-dimethylphenyl)hydrazino)-3-iminopropionate
CAS93919-54-1
Molecular FormulaC13H18ClN3O2
Molecular Weight283.75 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=NNC1=C(C=C(C=C1Cl)C)C)N
InChIInChI=1S/C13H18ClN3O2/c1-4-19-12(18)7-11(15)16-17-13-9(3)5-8(2)6-10(13)14/h5-6,17H,4,7H2,1-3H3,(H2,15,16)
InChIKeyRCSJIAGFASMAKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-(2-Chloro-4,6-dimethylphenyl)hydrazino)-3-iminopropionate (CAS 93919-54-1): Procurement-Relevant Identity and Physicochemical Baseline


Ethyl 3-(2-(2-chloro-4,6-dimethylphenyl)hydrazino)-3-iminopropionate (CAS 93919‑54‑1) is a synthetic hydrazone that belongs to the substituted 3‑hydrazinopropionate class [1]. Its IUPAC name is ethyl (3E)-3-amino-3-[(2-chloro-4,6-dimethylphenyl)hydrazinylidene]propanoate, with a molecular formula of C₁₃H₁₈ClN₃O₂ and a molecular weight of 283.75 g/mol [2]. The compound contains a hydrazino‑iminopropionate backbone bearing a 2‑chloro‑4,6‑dimethylphenyl substituent, structural features that differentiate it from simpler phenyl‑hydrazono‑propanoate analogs commonly encountered in chemical sourcing workflows.

Moderate lipophilicity profile supports reverse-phase HPLC method development
Distinct 2-chloro-4,6-dimethylphenyl substitution differentiates from simpler phenyl hydrazone analogs
Patent-encumbered procurement requires freedom-to-operate verification prior to ordering

Why Generic Substitution of Ethyl 3-(2-(2-Chloro-4,6-dimethylphenyl)hydrazino)-3-iminopropionate Fails Without Analytical Verification


Within the substituted 3‑hydrazinopropionate family, even modest changes to the aryl‑hydrazino substituent can markedly shift lipophilicity, chromatographic retention and, where biological data exist, pharmacodynamic profiles [1]. For the 2‑chloro‑4,6‑dimethylphenyl analogue, the experimentally observed LogP of 3.22 [2] differs from the computationally predicted XLogP3‑AA value of 3.0 [3], underscoring that in silico estimates alone are insufficient for procurement decisions. Interchanging the target compound with a differently substituted hydrazinopropionate without confirmatory analytical characterisation therefore carries a material risk of unintended physicochemical or biological performance deviation.

Aryl-substituent variation may shift lipophilicity and retention
Even modest changes to the aryl-hydrazino substituent can markedly alter chromatographic behavior and, where data exist, pharmacodynamic profiles.
Experimental vs. computed LogP mismatch may mislead method selection
In silico LogP alone may underestimate hydrophobicity; relying solely on computed values risks sub-optimal HPLC conditions during method transfer.
Patent encumbrance may constrain sourcing flexibility
Unrestricted hydrazinopropionate analogs may offer simpler procurement pathways; substitution without analytical verification carries material performance deviation risk.

Product-Specific Quantitative Evidence Guide for Ethyl 3-(2-(2-Chloro-4,6-dimethylphenyl)hydrazino)-3-iminopropionate (CAS 93919-54-1)


Experimental vs. Computed LogP Discrepancy and Its Impact on Chromatographic Method Selection

The experimentally determined LogP for the target compound is 3.22 [1], whereas the PubChem XLogP3‑AA computed value is 3.0 (ΔLogP = +0.22) [2]. This difference, although modest, indicates that computational predictions may underestimate the compound's true hydrophobicity. From a procurement and method‑development standpoint, reliance on in silico LogP alone could lead to sub‑optimal choice of reverse‑phase HPLC conditions. The published SIELC method employs a MeCN/water/phosphoric acid mobile phase on a Newcrom R1 mixed‑mode column to achieve adequate retention and peak shape for this moderately lipophilic hydrazone [1].

Experimental vs. Computed LogP
Head-to-head
LogP 3.22 exp. vs 3.0 calc.
Supports HPLC method parameter selection for procurement
Experimental value recommended over in silico prediction for method transfer
Lipophilicity LogP Chromatographic retention Hydrazone

Hydrogen‑Bond Donor/Acceptor Topology Differentiates the 2‑Chloro‑4,6‑dimethylphenyl Hydrazone from Simpler Phenyl Analogs

The target compound possesses 2 hydrogen‑bond donors and 4 hydrogen‑bond acceptors, with a topological polar surface area (TPSA) of 76.7 Ų [1]. By contrast, the minimal hydrazinopropionate scaffold (e.g., ethyl 2‑hydrazinylidenepropanoate) has only 2 H‑bond donors and 3 H‑bond acceptors [2], while the addition of electron‑withdrawing groups to the phenyl ring further modulates the H‑bond capacity. The chlorine atom at the 2‑position and the two methyl groups at the 4‑ and 6‑positions of the phenyl ring create a unique steric and electronic environment that cannot be replicated by unsubstituted or para‑substituted phenyl hydrazones. No head‑to‑head quantitative H‑bond donor/acceptor comparison against a named close analog is available in the open literature; this evidence is therefore class‑level inference.

H-Bond Donor/Acceptor Topology
Class-level
2 donors / 4 acceptors, TPSA 76.7 Ų
Distinguishes target from simpler phenyl hydrazone analogs
No head-to-head H-bond comparison data available; class-level inference
Hydrogen bonding Topological polar surface area Hydrazone QSAR

Class‑Level Antiarrhythmic Activity Disclosed for Substituted 3‑Hydrazinopropionates

Patent DE3425925C2 [1] claims substituted 3‑hydrazinopropionates of a general formula that encompasses the 2‑chloro‑4,6‑dimethylphenyl hydrazino‑iminopropionate skeleton. The claimed compounds are described as possessing antiarrhythmic activity with low toxicity, making them useful for the treatment of heart‑beat disturbances. However, the patent does not provide individual IC₅₀ or in vivo efficacy data for the specific CAS 93919‑54‑1 compound. Comparative antiarrhythmic data against reference antiarrhythmics (e.g., Class I or Class III agents) are not disclosed for any single enumerated example. This evidence is therefore a class‑level inference only and should not be interpreted as validated pharmacology for the target molecule.

Antiarrhythmic Patent Context
Class-level
Class-level disclosure; no compound-specific data
Requires compound-specific pharmacological profiling before cardiovascular research use
Patent DE3425925C2 discloses general formula claim only; no individual IC₅₀ data
Antiarrhythmic Hydrazinopropionate Cardiac ion channel Patent DE3425925

Procurement Caveat – Patent‑Restricted Product Status

ChemicalBook lists CAS 93919‑54‑1 with an explicit notice that, in accordance with laws, regulations and policies related to patent products, the sale of this product is prohibited . No specific patent number is cited, but the notice indicates that the compound may still be subject to active patent protection in certain jurisdictions. This restriction does not apply universally (multiple vendors continue to list the compound [1]), but it introduces a procurement risk: users must verify freedom‑to‑operate in their territory before ordering, and alternative sourcing routes may be constrained.

Patent-Restricted Procurement Status
Data to verify
Flagged as patent-restricted on ChemicalBook
Verify jurisdiction-specific freedom-to-operate before procurement
Restriction may vary by territory; multiple vendors continue to list compound
Patent restriction Supply chain risk Procurement compliance

Best Research and Industrial Application Scenarios for Ethyl 3-(2-(2-Chloro-4,6-dimethylphenyl)hydrazino)-3-iminopropionate (CAS 93919-54-1)


Reverse‑Phase HPLC Method Development and Quality Control

The experimentally determined LogP of 3.22 and the published SIELC reverse‑phase HPLC method (MeCN/water/phosphoric acid on Newcrom R1) [1] provide a starting point for laboratories that require a robust, transferable analytical method for identity and purity testing. Users should note that the method is vendor‑specific; retention times must be verified in‑house with an authentic reference standard.

Medicinal Chemistry Exploration of Substituted 3‑Hydrazinopropionates

The 2‑chloro‑4,6‑dimethylphenyl substitution motif represents a distinct steric and electronic variant within the 3‑hydrazinopropionate class claimed to possess antiarrhythmic activity [2]. Researchers exploring structure‑activity relationships (SAR) around this scaffold may procure this compound as a building block for further derivatisation, provided they first obtain compound‑specific purity and characterisation data from the supplier.

Hydrazone Library Enumeration and Physicochemical Profiling

With a TPSA of 76.7 Ų, 2 H‑bond donors and 4 H‑bond acceptors [3], this compound can serve as a moderately polar, rule‑of‑five‑compliant entry in focused hydrazone libraries. The chlorine atom offers a handle for further synthetic elaboration, while the gem‑dimethyl substitution on the phenyl ring provides steric bulk that can be exploited in selectivity studies.

Procurement Risk Assessment and IP Due Diligence

Because of the patent‑restriction flag on ChemicalBook , procurement teams must conduct jurisdiction‑specific freedom‑to‑operate analysis before ordering this compound. In territories where the restriction applies, users should consider structurally related but unrestricted 3‑hydrazinopropionates (e.g., the p‑cyanophenyl analog disclosed in US2511231 [4]) as potential fallback alternatives, with the understanding that any substitution change will alter physicochemical and potentially biological properties.

Application
Selection Property
Validation Focus
Reverse-Phase HPLC Method Development
Experimental LogP characterization
Retention-time verification with reference standard
Hydrazinopropionate SAR Exploration
Distinct 2-chloro-4,6-dimethylphenyl motif
Compound-specific purity and characterization review
Hydrazone Library Physicochemical Profiling
Moderate polarity and H-bond topology
Rule-of-five compliance and selectivity assessment
Procurement Risk and IP Due Diligence
Patent-encumbrance status verification
Jurisdiction-specific freedom-to-operate analysis
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